N1-(1-Phenylethyl)benzene-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

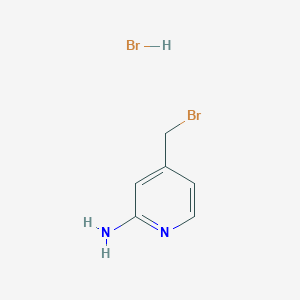

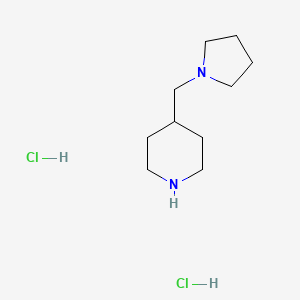

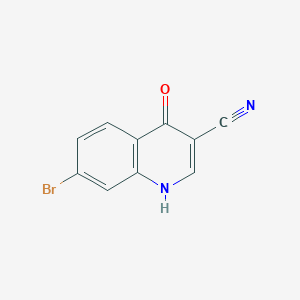

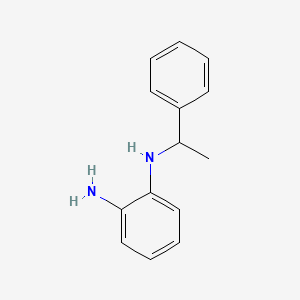

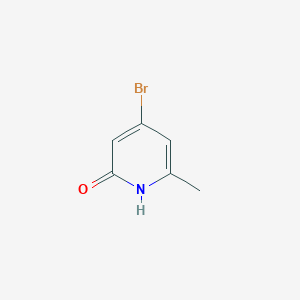

The compound "N1-(1-Phenylethyl)benzene-1,2-diamine" is a derivative of benzene-1,2-diamine, which is a molecule that has been extensively studied due to its potential applications in various fields, including organic synthesis and material science. The structure of the compound suggests that it contains a benzene ring with two amine groups (NH2) at the 1 and 2 positions, and a 1-phenylethyl group attached to the nitrogen at the 1 position.

Synthesis Analysis

The synthesis of benzene-1,2-diamine derivatives can be achieved through various methods. For instance, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives has been reported, which involves the anodic oxidation of 2-aminodiphenylamine in the presence of sulfinic acids as nucleophiles . Another approach for synthesizing benzene nucleus-substituted 1-phenylethylamines involves imine formation from substituted acetophenones followed by hydrogenation of the resulting Schiff bases . Additionally, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine has been described, which is prepared from commercially available amines and nitrobenzenes .

Molecular Structure Analysis

The molecular structure of benzene-1,2-diamine derivatives can be characterized using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the benzene ring.

Chemical Reactions Analysis

Benzene-1,2-diamine derivatives can participate in a variety of chemical reactions. For example, they can act as Michael acceptors in the synthesis of sulfonyl derivatives . They can also form complexes with various metal ions, which can be characterized by spectroscopic methods and are relevant in the study of their structural properties and potential applications in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-1,2-diamine derivatives are influenced by the nature of the substituents on the benzene ring. For instance, compounds with alkoxyphenyl substituents have been found to exhibit smectogenic properties, which means they can form liquid crystalline phases with both tilted and non-tilted molecular orientations . The solubility, melting points, and boiling points of these compounds can vary significantly depending on the molecular structure.

Safety and Hazards

Propiedades

IUPAC Name |

2-N-(1-phenylethyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11,16H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWPQVBEANBHRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-Phenylethyl)benzene-1,2-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)